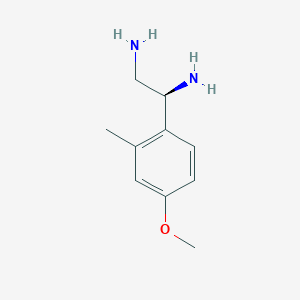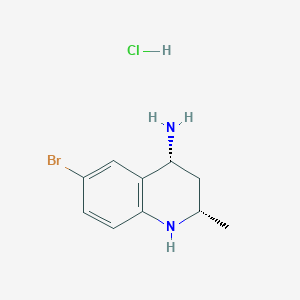
(2S,4R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and the presence of a bromine atom, which can influence its reactivity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach includes the bromination of a suitable quinoline derivative, followed by the introduction of the amine group and subsequent resolution of the chiral centers. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis modules can be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can be used to modify the bromine atom or the amine group.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Applications De Recherche Scientifique
(2S,4R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound can be used in studies involving enzyme interactions and protein stability.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2S,4R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in binding to enzymes or receptors, influencing their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,4R)-4-Fluoroproline
- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylate hydrochloride
- (2S,4R)-4-Sulfanylpyrrolidine-2-carboxylic acid hydrochloride
Uniqueness
Compared to these similar compounds, (2S,4R)-6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride is unique due to the presence of the bromine atom, which can significantly alter its reactivity and interactions. This uniqueness makes it valuable for specific applications where bromine’s properties are advantageous .
Propriétés
Formule moléculaire |
C10H14BrClN2 |
|---|---|
Poids moléculaire |
277.59 g/mol |
Nom IUPAC |
(2S,4R)-6-bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C10H13BrN2.ClH/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6;/h2-3,5-6,9,13H,4,12H2,1H3;1H/t6-,9+;/m0./s1 |
Clé InChI |
AARFYCIVCNSXCG-RDNZEXAOSA-N |
SMILES isomérique |
C[C@H]1C[C@H](C2=C(N1)C=CC(=C2)Br)N.Cl |
SMILES canonique |
CC1CC(C2=C(N1)C=CC(=C2)Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


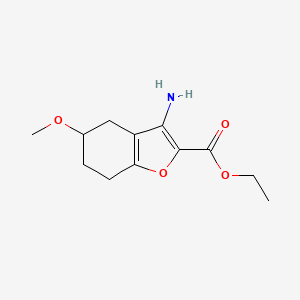
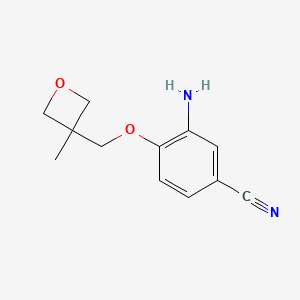
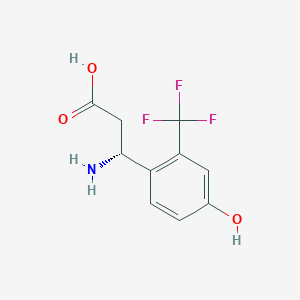
![3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13032505.png)
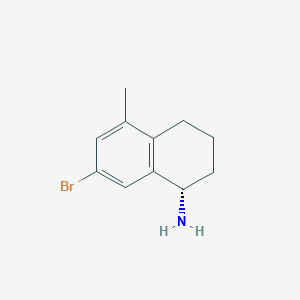
![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13032520.png)
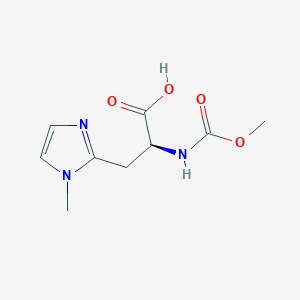
![3-Bromo-6-chloropyrido[2,3-b]pyrazine](/img/structure/B13032525.png)
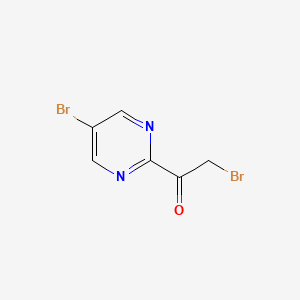
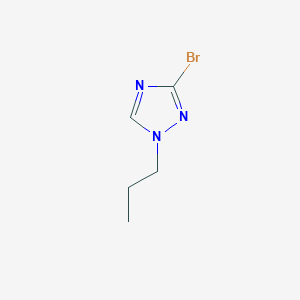
![(2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid; naphthalene-2-sulfonic acid](/img/structure/B13032532.png)
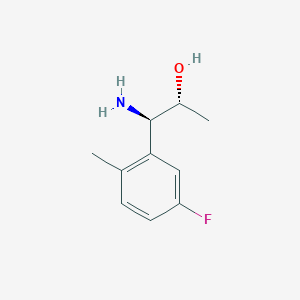
![5-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13032535.png)
